N'-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The presence of both methoxy and nitro functional groups, along with the pyrazole ring, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carbohydrazide: The carbohydrazide moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Schiff Base Formation: The final step involves the condensation of the carbohydrazide with 2-methoxybenzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid, or nitric acid.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Material Science: Exploring its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the methoxy and nitro groups can influence its binding affinity and specificity. The pyrazole ring can also play a crucial role in its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Methoxybenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Methoxybenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of functional groups and the pyrazole ring. The methoxy group can enhance its solubility and bioavailability, while the nitro group can contribute to its reactivity and potential biological activity. The pyrazole ring provides a stable and versatile scaffold for further modifications.
Properties
CAS No. |
302918-47-4 |
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Molecular Formula |
C18H15N5O4 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c1-27-17-8-3-2-5-13(17)11-19-22-18(24)16-10-15(20-21-16)12-6-4-7-14(9-12)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
DNBMMBYHORBAHT-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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